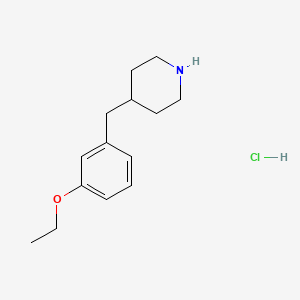![molecular formula C14H11ClN2OS B1462761 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 1179057-31-8](/img/structure/B1462761.png)
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine
描述
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring and a pyrimidine ring. The compound also features a chloro substituent at the 4-position, a methoxymethyl group at the 2-position, and a phenyl group at the 5-position. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a thiophene derivative with a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of the Chloro Group: The chloro substituent can be introduced via chlorination reactions using reagents such as phosphorus oxychloride or thionyl chloride.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Phenylation: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones and reduction reactions to form thiols or thioethers.
Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Cross-Coupling: Palladium catalysts such as palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thienopyrimidines with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Cross-Coupling: Formation of biaryl compounds.
科学研究应用
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as protein kinases and receptors.
Material Science: The compound’s unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in chemical biology to probe cellular processes and to develop chemical probes for target identification and validation.
作用机制
The mechanism of action of 4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by:
Inhibiting Enzymes: It can inhibit enzymes such as protein kinases by binding to their active sites, thereby blocking their activity.
Modulating Receptors: It can bind to receptors on the cell surface or within cells, modulating their signaling pathways.
Interacting with DNA/RNA: It can intercalate into DNA or RNA, affecting their function and stability.
相似化合物的比较
4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
4-Chloro-2-(methylthio)-5-phenylthieno[2,3-d]pyrimidine: Similar structure but with a methylthio group instead of a methoxymethyl group.
4-Chloro-2-(methoxymethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine: Similar structure but with a 4-methylphenyl group instead of a phenyl group.
4-Chloro-2-(methoxymethyl)-5-(2-thienyl)thieno[2,3-d]pyrimidine: Similar structure but with a 2-thienyl group instead of a phenyl group.
These similar compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the importance of structure-activity relationship studies in understanding their unique characteristics.
属性
IUPAC Name |
4-chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c1-18-7-11-16-13(15)12-10(8-19-14(12)17-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEYDTOXPHBQJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


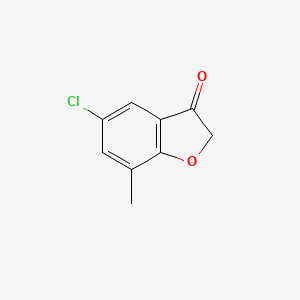
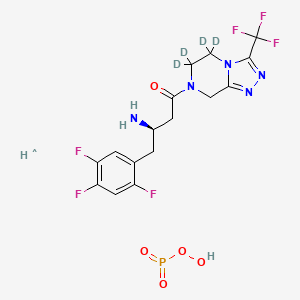
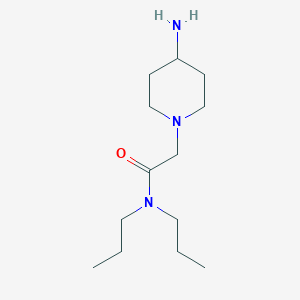

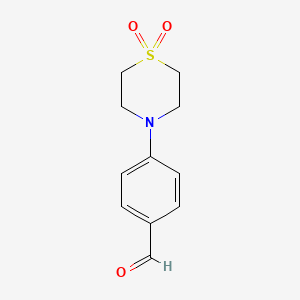
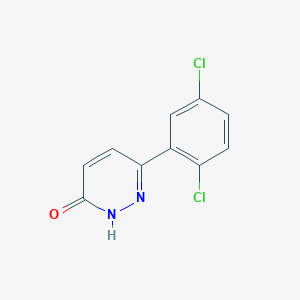

![2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1462694.png)
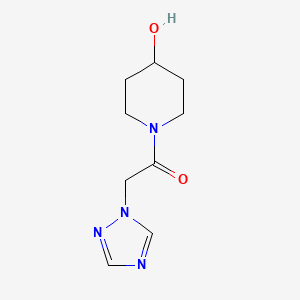
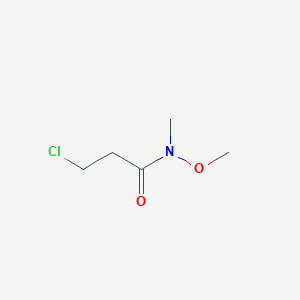

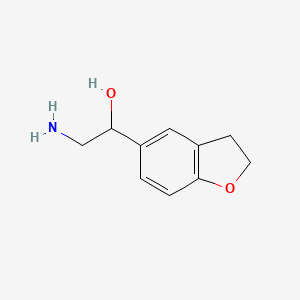
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]propanamide hydrochloride](/img/structure/B1462700.png)
